molecular formula C16H18FNO2S B11016268 N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide

Cat. No.: B11016268
M. Wt: 307.4 g/mol
InChI Key: BEUNGZJVPASQTK-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a fluorobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby preventing the bacteria from synthesizing essential compounds. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide is unique due to the presence of both a butan-2-yl group and a fluorine atom. This combination can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides. The fluorine atom, in particular, can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3

InChI Key

BEUNGZJVPASQTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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